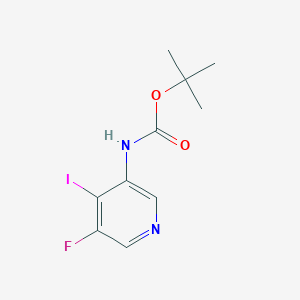

![molecular formula C13H16BrNO2 B2511207 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1216912-49-0](/img/structure/B2511207.png)

2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often feature a benzoyl group attached to an amine, and in this case, the molecule is further modified with a bromine atom and a 1-hydroxycyclopentylmethyl group.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoic acid or its derivatives with amines or amine precursors. In the context of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide, a similar approach could be employed, starting with 2-bromobenzoic acid and reacting it with an appropriate amine derivative. For instance, paper describes the synthesis of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine. This suggests that a similar synthetic route could be adapted for the target compound by using a 1-hydroxycyclopentylmethylamine as the nucleophile.

Molecular Structure Analysis

Benzamide derivatives often exhibit interesting structural features due to the presence of various functional groups. The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, as demonstrated in papers , , , and . These studies reveal that the crystal packing is influenced by hydrogen bonding and other non-covalent interactions, such as π-stacking and halogen interactions. The presence of a bromine atom in the compound could lead to similar interactions, potentially affecting the crystal packing and stability.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution of the halogen atom, as seen in paper . The bromine atom in 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide could be substituted with different nucleophiles, leading to a range of products. Additionally, the presence of the hydroxyl group could facilitate further functionalization through reactions like esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's polarity, solubility, and reactivity. Theoretical calculations, such as those described in paper , can predict properties like the molecular electrostatic potential, which provides insight into the chemical reactivity of the molecule. The hydroxyl group in the compound could also contribute to its solubility in polar solvents and its potential for hydrogen bonding.

Scientific Research Applications

Dopamine Receptor Interactions

2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide and related compounds have been investigated for their interactions with dopamine receptors. Studies have explored their potential as antipsychotic agents due to their affinity for dopamine D-2 receptors, highlighting their potential use in studying dopamine-mediated responses and in radiolabeled form for receptor binding studies in vitro and in vivo (Högberg et al., 1990).

Solid State Conformations and Antidopaminergic Effects

Research has been conducted on the solid-state conformations of related benzamides, including remoxipride and FLA 797. These studies relate the crystal structures to dopamine receptor models, helping to understand how these compounds interact with receptors at a molecular level (Högberg et al., 1986).

Complex Formation with Metals

Some derivatives of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide have been studied for their ability to form complexes with metals such as Ni(II) and Cu(II). These complexes have been characterized using various spectroscopic methods and crystallography, contributing to the understanding of the coordination chemistry of these compounds (Binzet et al., 2009).

Antifungal Activity

Some derivatives of this compound have shown antifungal activity. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated their effectiveness against various fungi, including phytopathogenic fungi and common yeast, offering insights into their potential use as antifungal agents (Ienascu et al., 2018).

properties

IUPAC Name |

2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOYUQKTMKBVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)